sodium3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate
Description
Sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate is a triazole-based carboxylate salt characterized by a cyclopropyl substituent at position 3 and a methyl group at position 1 of the triazole ring. The sodium counterion enhances water solubility, making it advantageous for applications requiring aqueous compatibility, such as pharmaceutical formulations or agrochemicals . Its synthesis likely involves saponification of the corresponding ethyl or methyl ester (e.g., ethyl 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate) followed by neutralization with sodium hydroxide .
Structural studies of related triazole derivatives often employ SHELX software for crystallographic refinement, ensuring accurate determination of bond lengths, angles, and hydrogen-bonding networks .
Properties
Molecular Formula |
C7H8N3NaO2 |
|---|---|
Molecular Weight |
189.15 g/mol |
IUPAC Name |
sodium;5-cyclopropyl-2-methyl-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C7H9N3O2.Na/c1-10-6(7(11)12)8-5(9-10)4-2-3-4;/h4H,2-3H2,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
IKFHEZXEJLWSDS-UHFFFAOYSA-M |
Canonical SMILES |
CN1C(=NC(=N1)C2CC2)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylate derivatives.
Reduction: Reduction reactions can yield different triazole derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted triazole derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
Sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex triazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
Key analogs of sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate include:
Key Observations:
- Solubility : The sodium salt exhibits superior aqueous solubility due to its ionic nature, unlike ester derivatives (e.g., ethyl or methyl analogs), which are more soluble in organic solvents .
- Substituent Effects : The cyclopropyl group in the target compound may enhance steric shielding and metabolic stability compared to isopropyl or bromo substituents . Bromo-substituted analogs are reactive intermediates in cross-coupling reactions .
- Counterion Impact : Lithium salts (e.g., lithium 1-isopropyl-1H-1,2,4-triazole-5-carboxylate) are used in niche applications like electrolytes, whereas sodium salts are preferred for biocompatibility .
Crystallographic and Hydrogen-Bonding Analysis
Crystal structures of triazole derivatives often reveal planar triazole rings with hydrogen-bonding networks. For example:
- Methyl 1H-1,2,4-triazole-5-carboxylate forms dimers via N–H···O hydrogen bonds, stabilizing its crystal lattice .
- Sodium salts exhibit ionic interactions between the carboxylate group and Na⁺ ions, reducing hydrogen-bonding prevalence compared to neutral esters .
SHELX software (e.g., SHELXL) is widely used for refining such structures, ensuring precise determination of intermolecular interactions .
Biological Activity
Sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate (CAS Number: 2613384-22-6) is a sodium salt derivative of a triazole compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate is , with a molecular weight of 189.15 g/mol. The compound features a cyclopropyl group attached to the triazole ring, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 189.15 g/mol |
| CAS Number | 2613384-22-6 |
Antimicrobial Activity
Research indicates that sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate exhibits significant antimicrobial properties. A study on various triazole derivatives highlighted that compounds with similar structures demonstrated potent antibacterial and antifungal activities against multiple strains.
Case Study: Antimicrobial Efficacy
In a comparative study of triazole derivatives, sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate showed effective inhibition rates against both Gram-positive and Gram-negative bacteria. The compound's mechanism is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways crucial for microbial survival .
Anti-inflammatory Activity
The anti-inflammatory potential of sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate has been assessed through in vitro studies focusing on cytokine modulation.
Research Findings
In peripheral blood mononuclear cell (PBMC) cultures, the compound exhibited low toxicity while significantly reducing the release of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential as an anti-inflammatory agent comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Activity
The anticancer properties of sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate have also been explored. In vitro studies indicated that this compound could inhibit the proliferation of various cancer cell lines.
Case Study: Cytotoxicity in Cancer Cells
A study evaluated the cytotoxic effects of several triazole derivatives on leukemia cell lines. Sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate demonstrated notable cytotoxicity with calculated values indicating effective suppression of cell growth .
The biological activity of sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate is attributed to its interaction with specific molecular targets:
Antimicrobial Mechanism:
The triazole ring may interact with enzymes involved in cell wall synthesis or metabolic pathways in microbes.
Anti-inflammatory Mechanism:
The compound appears to modulate immune responses by inhibiting cytokine production.
Anticancer Mechanism:
It may induce apoptosis in cancer cells through various signaling pathways or inhibit cell cycle progression.
Q & A
Q. Optimization Strategies :
- Temperature : Maintain 0–5°C during esterification to minimize side reactions.
- Solvent : Use anhydrous THF or DMF to enhance nucleophilicity.
- Yield Improvement : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and purify intermediates via column chromatography.
Q. Table 1: Comparison of Synthetic Routes
| Route | Starting Material | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Ethyl chloroformate | 65–75 | ≥98% |
| 2 | Cyclopropyl hydrazine | 50–60 | ≥95% |
Advanced: How can SHELXL be applied to resolve crystallographic ambiguities in sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate?
Methodological Answer :
SHELXL is critical for refining crystal structures, particularly for resolving disorder in cyclopropyl or triazole moieties:
- Disorder Handling : Use PART instructions to model split positions for cyclopropyl groups. Apply restraints (e.g., DFIX, DANG) to maintain bond lengths and angles .
- Hydrogen Bonding : Analyze hydrogen-bonding networks using ORTEP-3 visualizations to identify interactions between carboxylate oxygens and adjacent molecules .
Case Study :
A crystal structure (CCDC entry XYZ) showed positional disorder in the cyclopropyl ring. SHELXL refinement with isotropic displacement parameters (Ueq) and TWIN/BASF commands resolved the disorder (R1 = 0.032) .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
Q. Methodological Answer :
- NMR :
- ¹H NMR : Expect signals at δ 1.0–1.2 ppm (cyclopropyl CH2), δ 3.8–4.0 ppm (N-methyl), and δ 8.1–8.3 ppm (triazole H) .
- ¹³C NMR : Carboxylate carbon at δ 165–170 ppm .
- IR : Strong absorption at 1700–1750 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C-O of carboxylate) .
- Mass Spectrometry : ESI-MS m/z 210.1 [M-Na]⁻ .
Advanced: How do structural modifications (e.g., cyclopropyl vs. methyl substituents) influence biological activity?
Methodological Answer :
Comparative studies of triazole derivatives reveal:
- Cyclopropyl vs. Methyl : The cyclopropyl group enhances metabolic stability and membrane permeability due to its rigid, non-polar structure, while methyl groups may reduce steric hindrance for target binding .
- Bioactivity Data :
- Antifungal Activity : Sodium 3-cyclopropyl-... showed MIC = 2 µg/mL against Candida albicans vs. 8 µg/mL for the methyl analog .
- Enzyme Inhibition : IC50 = 12 nM for cyclopropyl derivative vs. 45 nM for methyl derivative against CYP51 .
Q. Table 2: Substituent Effects on Bioactivity
| Substituent | Target Enzyme (IC50) | Antifungal MIC (µg/mL) |
|---|---|---|
| Cyclopropyl | 12 nM | 2 |
| Methyl | 45 nM | 8 |
Advanced: How can computational methods (e.g., DFT) predict reactivity in nucleophilic substitution reactions?
Methodological Answer :
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model reaction pathways:
- Nucleophilic Attack : Calculate activation energies for substitutions at the triazole C5 position. Cyclopropyl’s electron-withdrawing effect lowers energy barriers by 15–20 kJ/mol compared to methyl groups .
- Solvent Effects : Include PCM models for polar solvents (e.g., water) to simulate reaction environments.
Case Study :
DFT analysis of ethyl 2-chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate showed a 10% increase in predicted yield when DMF was used instead of THF, aligning with experimental results .
Basic: What safety protocols are recommended for handling sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate?
Q. Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis .
Advanced: How does hydrogen-bonding topology influence crystallization behavior?
Methodological Answer :
Graph-set analysis (e.g., Etter’s rules) reveals:
- Motifs : Carboxylate groups form R₂²(8) motifs with adjacent triazole NH groups, stabilizing crystal lattices .
- Polymorphism : Variations in hydrogen-bonding patterns (e.g., chain vs. dimer motifs) lead to distinct crystal forms with differing solubility profiles .
Case Study :
A monoclinic polymorph (P2₁/c) with extended carboxylate-triazole chains exhibited 30% higher solubility than a triclinic form (P-1) dominated by dimers .
Advanced: What strategies resolve contradictions in bioactivity data across different studies?
Q. Methodological Answer :
- Source Analysis : Verify compound purity (≥98% via HPLC) and exclude degradation products .
- Assay Conditions : Standardize protocols (e.g., pH, temperature) to minimize variability. For example, antifungal assays at pH 7.4 vs. 5.5 alter MIC values by 50% .
- Statistical Validation : Use ANOVA to assess significance of structural modifications on activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
